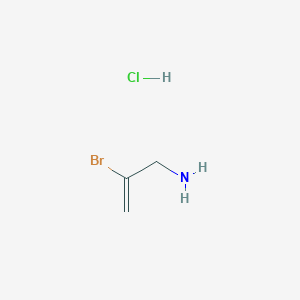

2-bromoprop-2-en-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

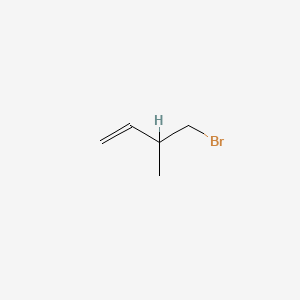

2-Bromoprop-2-en-1-amine hydrochloride is a useful research chemical . It has a molecular weight of 93.56 and its IUPAC name is (E)-3-bromoprop-2-en-1-amine . The CAS number for this compound is 6943-51-7 .

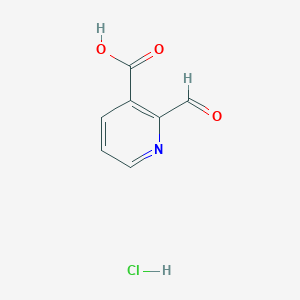

Molecular Structure Analysis

The molecular formula of 2-bromoprop-2-en-1-amine hydrochloride is C3H7BrClN . The InChI code for this compound is 1S/C3H6BrN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ .Chemical Reactions Analysis

Amines, such as 2-bromoprop-2-en-1-amine hydrochloride, can undergo a variety of reactions. They can react with carbonyl compounds to form imines and enamines . They can also undergo nucleophilic addition reactions with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts .Aplicaciones Científicas De Investigación

Fluorescent Probes and Imaging Agents

The amino group in the compound allows for conjugation with fluorescent dyes or imaging agents. Scientists use it to label biomolecules (such as proteins or nucleic acids) for cellular imaging studies. By attaching a fluorophore, they can visualize specific cellular processes or track molecular interactions.

Mecanismo De Acción

Mode of Action

2-Bromoprop-2-en-1-amine hydrochloride is likely to undergo nucleophilic addition reactions with carbonyl compounds, similar to other amines . Primary amines add to aldehydes and ketones to yield imines, while secondary amines add similarly to yield enamines . The key step in these reactions is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine or enamine .

Biochemical Pathways

Imines and enamines, which can be formed by the reaction of this compound with carbonyl compounds, are common intermediates in various biological pathways .

Result of Action

The formation of imines and enamines could potentially influence various biological processes, given their role as intermediates in numerous biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-Bromoprop-2-en-1-amine hydrochloride can be influenced by various environmental factors. For instance, the rate of imine and enamine formation is known to be dependent on pH, reaching a maximum rate at a weakly acidic pH around 4 to 5 . Other factors such as temperature, solvent, and presence of catalysts may also affect the compound’s action.

Propiedades

IUPAC Name |

2-bromoprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.ClH/c1-3(4)2-5;/h1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPHEEZRIMBDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoprop-2-en-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)

![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)